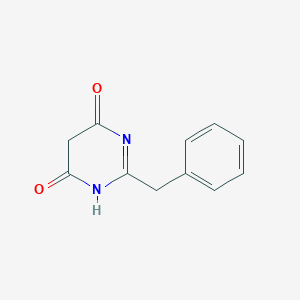
Putreanine sulfate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Putreanine sulfate salt, also known as N-4-Aminobutyl-3-aminopropionic acid sulfate, is a chemical compound with the molecular formula C7H16N2O2 · H2SO4. It is a derivative of putrescine, a biogenic amine that plays a crucial role in cellular metabolism. This compound is often used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Putreanine sulfate salt can be synthesized through the reaction of putrescine with sulfuric acid. The general method involves dissolving putrescine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar approach but on a larger scale. The process involves the use of large reactors where putrescine and sulfuric acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is then crystallized, filtered, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Putreanine sulfate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Putreanine sulfate salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor to other biogenic amines.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
Putreanine sulfate salt exerts its effects through various molecular pathways. It is known to interact with enzymes involved in polyamine metabolism, such as putrescine oxidase. The compound can be oxidized to form 1-pyrroline and β-alanine, which are involved in cellular signaling and metabolic processes. The molecular targets include enzymes and receptors that regulate cellular growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Putrescine: A biogenic amine with a similar structure but lacks the sulfate group.
Cadaverine: Another biogenic amine with a similar function but different structure.
Spermidine: A polyamine with additional amino groups, involved in cellular metabolism.
Uniqueness
Putreanine sulfate salt is unique due to its sulfate group, which imparts different chemical properties and reactivity compared to other biogenic amines. This makes it a valuable compound for specific biochemical and industrial applications .
Properties
Molecular Formula |
C7H18N2O6S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-(4-aminobutylamino)propanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |
InChI Key |
VIMJJQNAZIORON-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCC(=O)O)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




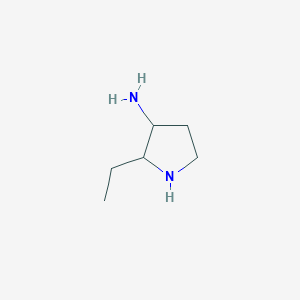
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)



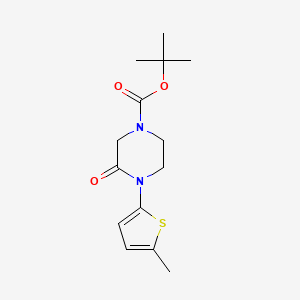
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
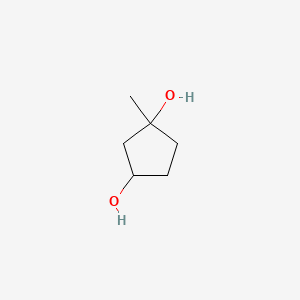
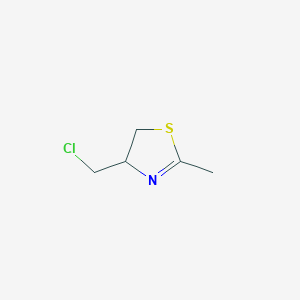
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
